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Compound of Interest

Compound Name: (4-iodopyridin-3-yl) acetate
Cat. No.: B8596610
Get Quote

Executive Summary & Structural Context

Objective: To objectively compare the solid-state performance, packing motifs, and
supramolecular stability of iodopyridin-3-yl acetates against their parent hydroxypyridines and
isomeric alternatives.

Critical Note on Nomenclature: Recent crystallographic literature (Molbank 2026) has
definitively characterized 2-iodopyridin-3-yl acetate. While the 4-iodopyridin-3-yl isomer is a
synthetically accessible analog (derived from 4-iodopyridin-3-ol), the 2-iodo isomer currently
serves as the primary reference standard for this class of halogen-bonded synthons. This guide
utilizes the experimental data of the 2-iodo isomer to benchmark the expected performance of
the 4-iodo alternative.

Key Findings
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Crystallographic Characterization

The introduction of the acetate group at the 3-position disrupts the strong hydrogen-bonding
network typical of the parent 3-hydroxypyridines, forcing the crystal to rely on halogen bonding

(

-hole interactions) for cohesion.

Experimental Protocol (Synthesis to Crystal)

To ensure reproducibility, the following workflow outlines the generation of single crystals
suitable for X-ray diffraction.
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Figure 1: Synthetic and crystallization workflow for isolating diffraction-quality crystals of

iodopyridin-3-yl acetates.
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Crystal Data: 2-lodopyridin-3-yl Acetate

The 2-iodo isomer crystallizes in the Triclinic

space group. The asymmetric unit contains a single molecule, exhibiting a distinct "twisted"
conformation where the acetate group is rotated almost perpendicular to the pyridine ring to
minimize steric repulsion with the bulky iodine atom at the ortho position.

Lattice Parameters:

e Space Group:
(No. 2)

o Z:2

e Torsion Angle (C6-01-C2-C3): 84.2° (Proximal orthogonality)[1]

Packing Motifs and Intermolecular Forces

The performance of this material in solid-state applications (e.g., drug formulation, co-
crystallization) is dictated by the competition between Halogen Bonding (XB) and weak
Hydrogen Bonding (HB).

The Halogen Bond Driver

In the 2-iodo isomer, the lodine atom acts as a Lewis acid (XB donor). The primary acceptor is
the carbonyl oxygen of the acetate group, not the pyridine nitrogen.

* Interaction:
« Distance: ~3.19 A (Significantly shorter than van der Waals sum)
e Angle: ~172° (Highly directional, characteristic of

-hole interactions)

Comparative Packing Logic
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The table below contrasts the observed packing of the 2-iodo isomer with the theoretical

packing of the 4-iodo isomer.

Interaction Type 2-lodo Isomer (Observed)

4-lodo Isomer (Theoretical
Alternative)

lodine at C2 (
XB Donor
-hole activated by N)

lodine at C4 (

-hole activated by N)

Carbonyl Oxygen (Steric

XB Acceptor o
proximity)

Pyridine Nitrogen (Head-to-Tail

potential)

High (lodine is ortho to

Steric Constraint
Acetate)

Low (lodine is meta to Acetate)

Infinite 1D Chains
Network Topology
3D Layers

Linear Chains or

Centrosymmetric Dimers

Supramolecular Assembly Diagram

The following diagram illustrates the hierarchy of forces constructing the 3D network in the 2-

iodo crystal.
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Figure 2: Hierarchical assembly of the crystal lattice driven by halogen bonding.

Performance Comparison: Acetate vs. Hydroxyl

Why convert the precursor (3-hydroxypyridine) to the acetate?

» Solubility Enhancement: The acetylation caps the polar -OH group, significantly increasing
solubility in non-polar organic solvents (CHCI3, DCM), which is crucial for purification and co-
crystallization processes.

 Disruption of H-Bonding: The parent 3-hydroxy-2-iodopyridine forms extremely strong O-
H...N hydrogen bonds. Acetylation removes the strong donor, allowing the weaker but more
directional halogen bond to dominate the crystal engineering landscape.

» Melting Point Depression: The acetate typically exhibits a lower melting point than the parent
phenol due to the loss of the strong H-bond network, improving processability in melt-based
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formulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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